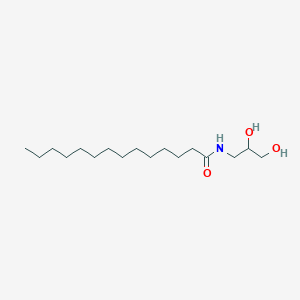
Tetradecanamide, N-(2,3-dihydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanamide, N-(2,3-dihydroxypropyl)- is a chemical compound with the molecular formula C17H35NO3. It is a derivative of tetradecanamide, where the amide nitrogen is substituted with a 2,3-dihydroxypropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-(2,3-dihydroxypropyl)- typically involves the reaction of tetradecanoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of Tetradecanamide, N-(2,3-dihydroxypropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanamide, N-(2,3-dihydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Tetradecanamide, N-(2,3-dihydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tetradecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors. The amide group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristamide: Similar structure but lacks the 2,3-dihydroxypropyl group.
N-(2-Hydroxyethyl)tetradecanamide: Contains a single hydroxyl group instead of two.
N-(2,3-Dimethoxypropyl)tetradecanamide: Substituted with methoxy groups instead of hydroxyl groups.
Uniqueness
Tetradecanamide, N-(2,3-dihydroxypropyl)- is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it a versatile compound for various chemical and biological applications .
Propriétés
Numéro CAS |
35179-73-8 |
|---|---|
Formule moléculaire |
C17H35NO3 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
N-(2,3-dihydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)18-14-16(20)15-19/h16,19-20H,2-15H2,1H3,(H,18,21) |
Clé InChI |
LYMFTXTXMIUQPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


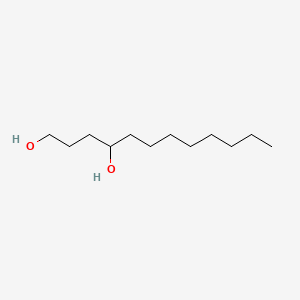
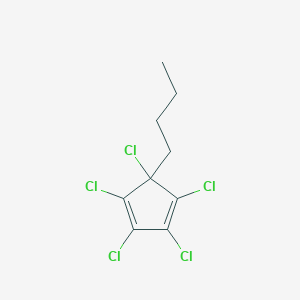
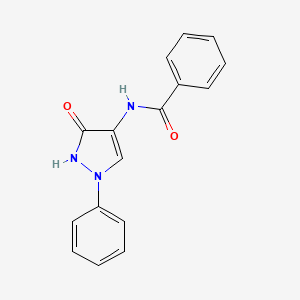
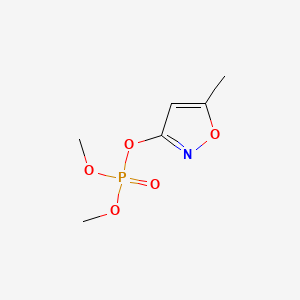
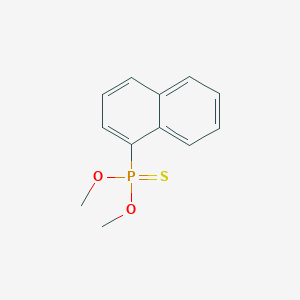
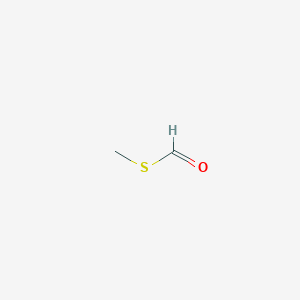

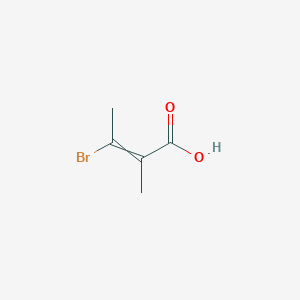
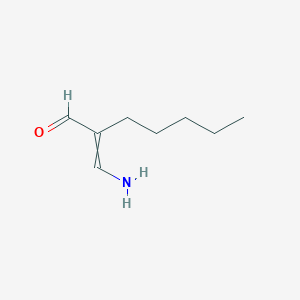
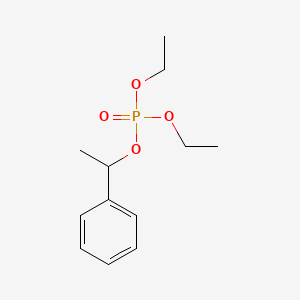

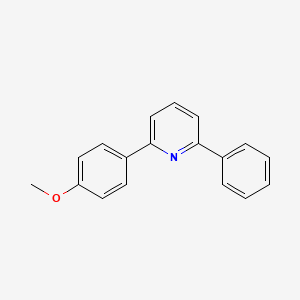
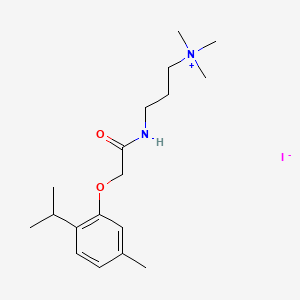
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
